molecular formula C20H21NO4 B2680350 Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate CAS No. 1211150-83-2

Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2680350
CAS No.: 1211150-83-2
M. Wt: 339.391
InChI Key: YCHIGRXWJACFIB-UHFFFAOYSA-N
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Description

“Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, followed by keeping it for a day at room temperature . This leads to the formation of 5-aryl-1-[2-(1H-indol-3-yl)-ethyl]-4-[(4-fluorophenyl)(hydroxy)methylene]pyrrolidine-2,3-diones . The structure of the obtained compounds was confirmed by IR and NMR spectroscopy methods .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse. For instance, a three-component reaction involving pyrrolidine-2,3-diones, methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, tryptamine, and arylaldehydes can lead to the formation of 5-aryl-1-[2-(1H-indol-3-yl)-ethyl]-4-[(4-fluorophenyl)(hydroxy)methylene]pyrrolidine-2,3-diones .

Scientific Research Applications

Supramolecular Liquid Crystals

Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate plays a role in the development of supramolecular liquid crystals. Studies have shown that laterally methyl-substituted associates between non-mesomorphic compounds and benzoic acids can induce supramolecular liquid crystal phases through intermolecular hydrogen bonding. This is significant in the context of materials science, where such molecular assemblies can be used to create novel liquid crystalline materials with unique properties, such as variable optical textures and thermal behaviors. Specifically, the effect of lateral substitution on the stability and extent of these phases has been explored, demonstrating the potential of this compound derivatives in tailoring the mesophase behavior of supramolecular complexes (Naoum, Fahmi, & Almllal, 2010).

Chemical Synthesis

In chemical synthesis, derivatives of this compound are used as intermediates in the preparation of various compounds. For instance, the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide has been employed to produce 5-methoxylated 3-pyrrolin-2-ones. These adducts are valuable for the synthesis of agrochemicals or medicinal compounds, highlighting the chemical utility of this compound derivatives in creating functionally diverse organic molecules (Ghelfi et al., 2003).

Crystal Structure Determination

The compound also finds application in crystallography, where its derivatives have been used to determine crystal structures and understand molecular configurations. For example, the synthesis and structure determination of specific substituted benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles were facilitated by the use of derivatives of this compound. Such studies are crucial in the field of crystallography for elucidating the structural details that govern the physical and chemical properties of compounds (Moustafa & Girgis, 2007).

Future Directions

The future directions in the research and development of “Methyl 4-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)benzoate” and similar compounds could involve the exploration of their potential biological activities and the development of new synthetic strategies . The possibility of introducing various substituents into the pyrrolidin-2-one ring is of decisive importance for obtaining new molecules with improved biological activity .

Properties

IUPAC Name

methyl 4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-24-18-9-7-14(8-10-18)17-11-12-21(13-17)19(22)15-3-5-16(6-4-15)20(23)25-2/h3-10,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHIGRXWJACFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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